molecular formula C6H11NO2 B12907924 Propan-2-yl ethenylcarbamate CAS No. 15895-81-5

Propan-2-yl ethenylcarbamate

Cat. No.: B12907924
CAS No.: 15895-81-5
M. Wt: 129.16 g/mol
InChI Key: DHRJFTZTGSEQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl vinylcarbamate is an organic compound belonging to the carbamate family. Carbamates are characterized by the presence of the functional group -O-C(=O)-NH-. Isopropyl vinylcarbamate is particularly notable for its applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl vinylcarbamate can be synthesized through several methods. One common approach involves the reaction of isopropylamine with vinyl chloroformate. The reaction typically occurs under mild conditions and yields the desired carbamate product .

Industrial Production Methods: Industrial production of isopropyl vinylcarbamate often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Isopropyl vinylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates .

Mechanism of Action

The mechanism of action of isopropyl vinylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming stable carbamate-enzyme complexes. This interaction can affect various biochemical pathways, making it useful in medicinal chemistry .

Comparison with Similar Compounds

  • Ethyl carbamate
  • Methyl carbamate
  • Vinyl carbamate

Comparison: Isopropyl vinylcarbamate is unique due to its isopropyl group, which imparts different chemical and physical properties compared to other carbamates. For instance, it has a higher boiling point and different solubility characteristics, making it suitable for specific industrial applications .

Properties

CAS No.

15895-81-5

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

propan-2-yl N-ethenylcarbamate

InChI

InChI=1S/C6H11NO2/c1-4-7-6(8)9-5(2)3/h4-5H,1H2,2-3H3,(H,7,8)

InChI Key

DHRJFTZTGSEQJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.